

Spectroscopic Characterization of 2-Fluoro-4-methyl-5-nitropyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitropyridine

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This guide provides a comparative analysis of the spectroscopic characteristics of **2-Fluoro-4-methyl-5-nitropyridine**. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data and compares it with experimental and predicted data from structurally similar compounds. This approach allows for a robust estimation of the expected spectroscopic features, providing a valuable resource for researchers working with this and related molecules.

Executive Summary

2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine with applications in medicinal chemistry and materials science. Its characterization relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide presents a summary of expected and comparative data for these techniques.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for **2-Fluoro-4-methyl-5-nitropyridine** and compare it with data for related compounds. This comparative approach helps in understanding the influence of different substituents on the spectroscopic properties.

Table 1: ^1H NMR Data Comparison (Predicted)

Compound	H-3 (ppm)	H-6 (ppm)	-CH ₃ (ppm)
2-Fluoro-4-methyl-5-nitropyridine	~7.5-7.8	~8.2-8.5	~2.4-2.6
2-Bromo-4-fluoro-5-methylpyridine[1]	~7.2 (d)	~8.1 (d)	~2.3 (s)

Note: Chemical shifts are approximate and presented as ranges for the target compound based on substituent effects observed in related structures. Multiplicity (s: singlet, d: doublet) and coupling constants are predicted based on typical values.

Table 2: ¹³C NMR Data Comparison (Predicted)

Compound	C-2	C-3	C-4	C-5	C-6	-CH ₃
2-Fluoro-4-methyl-5-nitropyridine	~155-160 (d)	~120-125 (d)	~145-150	~135-140	~148-152	~15-20
2-Bromo-4-fluoro-5-methylpyridine[1]	~150 (d)	~115 (d)	~158 (d)	~125 (d)	~148	~15

Note: The presence of fluorine is expected to cause splitting of adjacent carbon signals (d: doublet), with the magnitude of the coupling constant (J) decreasing with the number of bonds.

Table 3: Mass Spectrometry (MS) Data Comparison

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-Fluoro-4-methyl-5-nitropyridine (Predicted) ^[2]	156.03 [M] ⁺	[M-NO ₂] ⁺ , [M-CH ₃] ⁺ , fragments of the pyridine ring
2-Bromo-4-fluoro-5-methylpyridine (Predicted) ^[1]	189/191 [M] ⁺	[M-Br] ⁺ , [M-Br-CH ₃] ⁺

Note: The mass spectrum of the bromo-analogue shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Infrared (IR) Spectroscopy Data Comparison

Functional Group	2-Fluoro-4-methyl-5-nitropyridine (Expected, cm ⁻¹)	2-Fluoro-4-iodo-5-methylpyridine (Experimental, cm ⁻¹) ^[3]
C-H stretch (aromatic)	3000-3100	Not specified
C-H stretch (methyl)	2850-2950	Not specified
C=C and C=N stretch (pyridine)	1450-1600	Not specified
N-O stretch (nitro)	1500-1550 (asymmetric), 1300-1350 (symmetric)	N/A
C-F stretch	1200-1250	Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory procedures and can be adapted for the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Reference the chemical shifts to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the chemical shifts to the solvent peak.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a gas or liquid chromatograph.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
- Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

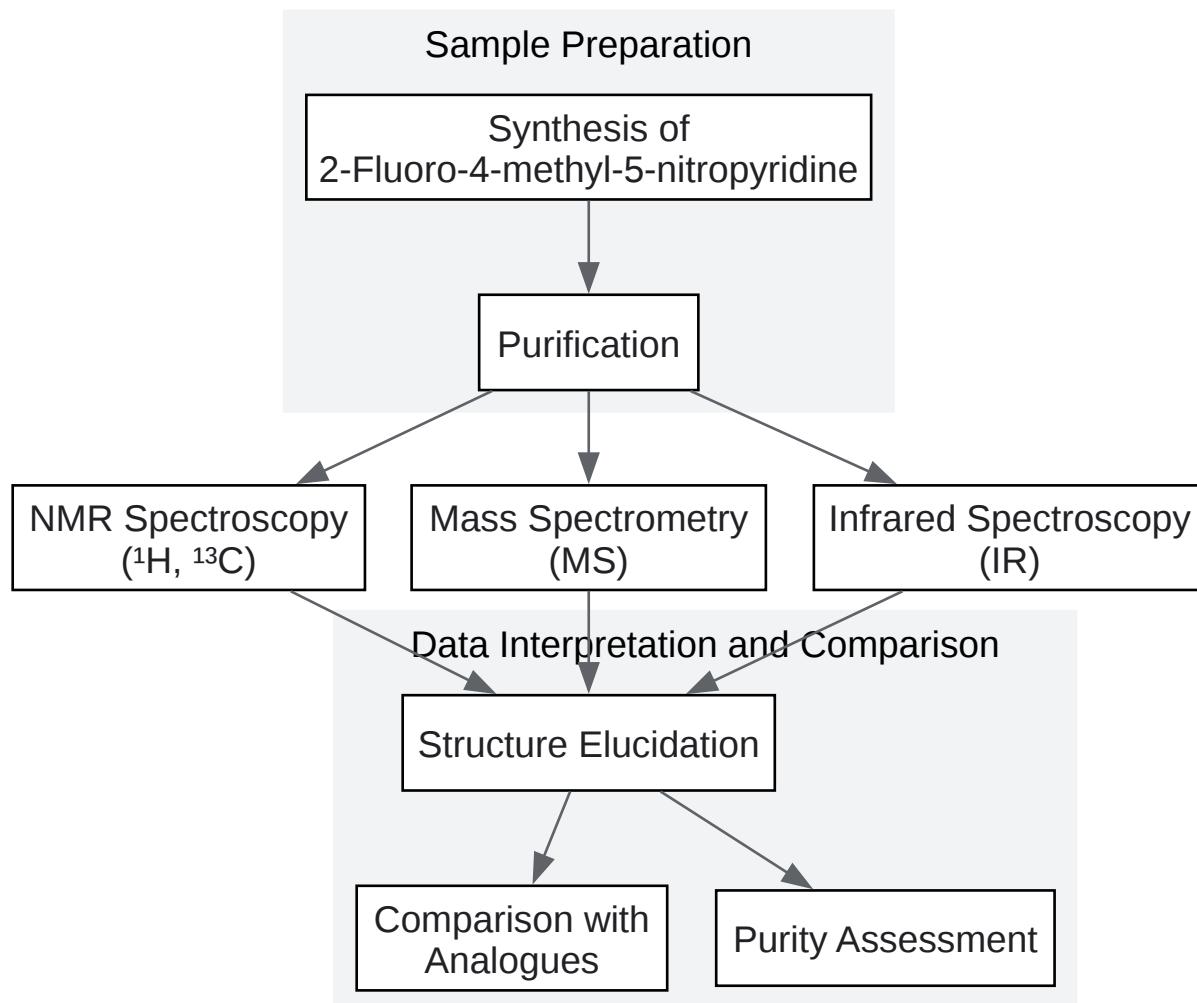
Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Fluoro-4-methyl-5-nitropyridine**.



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Caption: Workflow for the spectroscopic characterization of **2-Fluoro-4-methyl-5-nitropyridine**.

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